2-Bromo-4-(3,5-dichlorophenyl)-1-butene
Description
2-Bromo-4-(3,5-dichlorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a butene chain. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHIFBLGZHBYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC(=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,5-dichlorophenyl)-1-butene typically involves the bromination of 4-(3,5-dichlorophenyl)-1-butene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,5-dichlorophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
2-Bromo-4-(3,5-dichlorophenyl)-1-butene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe to study the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,5-dichlorophenyl)-1-butene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the transition states and intermediates in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3,5-dichlorophenyl)pyridine
- 2-Bromo-4-chloro-5-methylphenyl N-(3,5-dichlorophenyl)carbamate
Uniqueness
2-Bromo-4-(3,5-dichlorophenyl)-1-butene is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct reactivity and stability compared to other similar compounds. Its unique structure makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Biological Activity
2-Bromo-4-(3,5-dichlorophenyl)-1-butene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a bromine atom and a dichlorophenyl group attached to a butene backbone, which contributes to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential as a pharmaceutical precursor and its role in various biochemical pathways.
- Chemical Formula : C10H8BrCl2
- Molecular Weight : 277.03 g/mol
- Structure : The compound consists of a butene chain with a bromine substituent and a dichlorophenyl group, which influences its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles in S_N2 or S_N1 reactions, potentially leading to the formation of biologically active derivatives.
- Oxidation and Reduction : The compound may undergo oxidation to form alcohols or carboxylic acids, which can interact with biological targets.
- Addition Reactions : The double bond in the butene chain can participate in addition reactions with various electrophiles, influencing its reactivity in biological systems.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Inhibition Studies
Research indicates that halogenated compounds similar to this compound exhibit inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown significant AChE inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's .
- Butyrylcholinesterase (BuChE) : The compound may also exhibit BuChE inhibition, contributing to its potential as a therapeutic agent against cognitive decline .
Antioxidant Activity
The compound's structure suggests possible antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases. Studies indicate that similar compounds can effectively scavenge free radicals and reduce oxidative damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for further exploration in medicinal chemistry:
- Drug Development : Its ability to act as a precursor for synthesizing other bioactive compounds positions it as a key player in drug discovery.
- Material Science : Beyond medicinal applications, this compound may also contribute to the development of advanced materials due to its chemical reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
